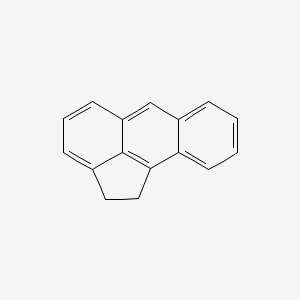

1,2-Dihydroaceanthrylene

Description

Structure

3D Structure

Properties

CAS No. |

641-48-5 |

|---|---|

Molecular Formula |

C16H12 |

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1,2-dihydroaceanthrylene |

InChI |

InChI=1S/C16H12/c1-2-7-14-12(4-1)10-13-6-3-5-11-8-9-15(14)16(11)13/h1-7,10H,8-9H2 |

InChI Key |

XTAHYROJKCXMOF-UHFFFAOYSA-N |

SMILES |

C1CC2=C3C1=CC=CC3=CC4=CC=CC=C24 |

Canonical SMILES |

C1CC2=C3C1=CC=CC3=CC4=CC=CC=C24 |

Synonyms |

1,2-dihydroaceanthrylene |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dihydroaceanthrylene and Its Derivatives

Multi-Step Organic Synthesis Approaches

The construction of the 1,2-dihydroaceanthrylene core often necessitates a multi-step synthetic sequence, beginning with appropriately substituted anthracene (B1667546) precursors. A notable synthesis of aceanthrene (this compound) highlights a linear sequence involving reduction, halogenation, and subsequent cyclization. acs.org

Cyclization Reactions in Dihydroaceanthrylene Synthesis

Acid-catalyzed cyclization is another powerful tool for forming new rings in polycyclic aromatic systems. For instance, the acid-catalyzed cyclization of certain anthracenol derivatives can lead to the formation of homotriptycenes through transannular ring closure. nih.gov While not a direct synthesis of this compound, this demonstrates the utility of acid-catalyzed intramolecular electrophilic substitution in creating bridged structures within the anthracene framework. nih.gov In some cases, the absence of activating groups can lead to side reactions such as dehydration to form anthracene derivatives. nih.gov

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1,9-Bis(bromomethyl)anthracene | Phenyllithium | Aceanthrene (this compound) | 84 | acs.org |

| 10-Benzyl-9,10-dihydroanthracen-9-ols | Acid | Homotriptycenes | Nearly quantitative | nih.gov |

Functional Group Transformations during Synthesis

The synthesis of this compound from anthracene-1,9-dicarboxylic acid derivatives involves critical functional group transformations. The initial step is the reduction of the carboxylic acid or its ester derivative to the corresponding diol. This is commonly achieved using a powerful reducing agent such as lithium aluminium hydride. acs.org Subsequently, the resulting diol is converted into a more reactive species suitable for cyclization. A common transformation in this context is the conversion of the diol to a dibromide. acs.org This can be accomplished using a variety of brominating agents. These transformations are essential to prepare the precursor for the final ring-closing reaction. acs.org

| Precursor | Reagent | Product |

| Dimethyl anthracene-1,9-dicarboxylate | Lithium aluminium hydride | Anthracene-1,9-dimethanol |

| Anthracene-1,9-dimethanol | Brominating agent | 1,9-Bis(bromomethyl)anthracene |

Dehydrogenation Strategies for Aceanthrylene (B1216281) Formation from Dihydroaceanthrylene Precursors

The conversion of this compound to the fully aromatic aceanthrylene involves a dehydrogenation step. This process removes two hydrogen atoms from the ethylene bridge, resulting in the formation of a new double bond and extending the conjugated π-system. While specific dehydrogenation methods for this compound are not extensively detailed in the provided search results, general strategies for the dehydrogenation of polycyclic hydroaromatic compounds are well-established. These methods often employ catalysts such as palladium on carbon (Pd/C) or high-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in an inert solvent under thermal conditions.

Diels-Alder Reactions in Analogous Aceanthrylene Framework Construction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings and is widely used in the synthesis of polycyclic aromatic compounds. While a direct Diels-Alder synthesis of this compound is not explicitly described, the strategy can be applied to construct the core anthracene framework to which the methylene (B1212753) bridge can be subsequently added. For example, the reaction between a suitable diene and a dienophile can form the central ring of an anthracene derivative. This anthracene derivative could then be further elaborated to yield this compound through the synthetic steps outlined in section 2.1.

Friedel-Crafts Cyclization Pathways to Related Methylene-Bridged Polyarenes

Intramolecular Friedel-Crafts reactions are a key method for the synthesis of methylene-bridged polycyclic aromatic hydrocarbons that are structurally related to this compound. An efficient double Friedel-Crafts cyclization approach has been developed for the synthesis of 11H-benz[bc]aceanthrylene. This demonstrates the utility of this reaction in creating the five-membered ring fused to a larger polycyclic aromatic system. Such reactions are typically catalyzed by strong Lewis acids like aluminum chloride or strong protic acids like polyphosphoric acid. The precursor for such a cyclization would be an appropriately substituted aromatic compound with a side chain containing a reactive functional group, such as an acyl chloride or an alcohol, that can undergo intramolecular electrophilic aromatic substitution.

Approaches to Specific Substituted Dihydroaceanthrylene Analogues

The synthesis of substituted this compound analogues can be achieved by utilizing appropriately substituted starting materials in the synthetic sequences described above. For instance, starting with a substituted anthracene-1,9-dicarboxylic acid would lead to a correspondingly substituted this compound.

Furthermore, palladium-catalyzed cross-coupling reactions offer a versatile method for the synthesis of functionalized cyclopenta-fused polycyclic aromatic hydrocarbons. For example, 2,7-bis(trimethylsilyl)cyclopenta[hi]aceanthrylene has been prepared via a one-pot palladium-catalyzed cross-coupling of (trimethylsilyl)acetylene and 9,10-dibromoanthracene. The trimethylsilyl (B98337) groups can then be converted to bromides, providing a handle for further functionalization through reactions like the Sonogashira cross-coupling.

Spectroscopic Approaches to Structural Elucidation of 1,2 Dihydroaceanthrylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra for proton (¹H) and carbon-13 (¹³C) provide fundamental information about the different types of hydrogen and carbon atoms in 1,2-Dihydroaceanthrylene.

The ¹H NMR spectrum is expected to show distinct signals for the aliphatic protons of the dihydro bridge and the aromatic protons on the fused rings. The aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. nih.govsfasu.edu Protons in more sterically crowded regions or those influenced by the geometry of the fused rings may show further shifts. The aliphatic protons on the C1 and C2 positions, being part of a saturated five-membered ring fused to an aromatic system, are expected to appear in the range of δ 3.0-4.0 ppm. Spin-spin coupling would lead to splitting of these signals, revealing which protons are on adjacent carbons. For instance, the aliphatic protons would likely appear as complex multiplets due to coupling with each other.

The ¹³C NMR spectrum distinguishes carbon atoms based on their electronic environments. Aromatic carbons typically appear between δ 120-150 ppm, with quaternary carbons (those without attached protons) often resonating further downfield. oregonstate.educompoundchem.com The aliphatic carbons (C1 and C2) would be found significantly upfield, likely in the δ 30-40 ppm range.

Expected ¹H NMR Chemical Shifts and Coupling for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H1, H2 | 3.2 - 3.8 | m | Jgeminal, Jvicinal |

| Aromatic Protons | 7.3 - 8.5 | m, d, t | Jortho, Jmeta |

Note: 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet. Data is representative and based on analogous structures.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C1, C2 (Aliphatic) | 30 - 40 |

| Aromatic CH | 120 - 130 |

| Aromatic Quaternary C | 130 - 145 |

Note: Data is representative and based on analogous structures.

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. In a COSY spectrum of this compound, cross-peaks would be expected between the signals of adjacent aromatic protons. emerypharma.com This allows for the mapping of proton connectivity within each aromatic ring. Furthermore, strong cross-peaks would connect the aliphatic protons at the C1 and C2 positions, confirming their adjacency.

Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orglibretexts.org This is crucial for determining stereochemistry and understanding the three-dimensional conformation of the molecule. For this compound, NOESY correlations would be observed between protons on the aliphatic bridge and the protons of the adjacent aromatic ring (e.g., between H1 and the proton on the neighboring aromatic carbon). These through-space correlations help to confirm the fusion of the five-membered ring to the larger polycyclic system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For PAHs, the absorption is dominated by π → π* transitions within the conjugated system of aromatic rings. rsc.org The extent of conjugation directly influences the wavelength of maximum absorbance (λmax); larger conjugated systems absorb at longer wavelengths.

Expected UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent

| Transition Type | Expected λmax (nm) |

|---|---|

| π → π* | ~290 |

| π → π* | ~325 |

| π → π* | ~340 |

Note: Data is representative and based on analogous polycyclic aromatic hydrocarbons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns.

For this compound (C₁₆H₁₂), the high-resolution mass spectrum would show a molecular ion (M⁺) peak at an m/z value corresponding to its monoisotopic mass of 204.0939. Due to the high stability of the aromatic system, the molecular ion peak is expected to be the most intense peak in the spectrum (the base peak). acs.orgcedre.fr

Fragmentation of PAHs under electron ionization (EI) conditions is often minimal but can involve the loss of one or more hydrogen atoms, leading to peaks at m/z [M-1]⁺, [M-2]⁺, etc. More significant fragmentation could involve the loss of small hydrocarbon units, such as acetylene (B1199291) (C₂H₂), resulting in a peak at m/z 178. acs.orgresearchgate.net

Expected Mass Spectrometry Data for this compound

| m/z | Ion Formula | Identity |

|---|---|---|

| 204 | [C₁₆H₁₂]⁺ | Molecular Ion (M⁺) |

| 203 | [C₁₆H₁₁]⁺ | [M-H]⁺ |

| 202 | [C₁₆H₁₀]⁺ | [M-2H]⁺ |

| 178 | [C₁₄H₁₀]⁺ | [M-C₂H₂]⁺ |

Note: Fragmentation patterns are predictive and based on the general behavior of PAHs.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

The IR spectrum of this compound would be characterized by several key absorption bands:

Aromatic C-H Stretching: Sharp peaks appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). acs.orgmpg.de

Aliphatic C-H Stretching: Peaks appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the CH₂ groups in the five-membered ring. acs.orgmpg.de

Aromatic C=C Stretching: A series of absorptions in the 1450-1600 cm⁻¹ region, which are characteristic of the aromatic rings.

C-H Bending: Strong absorptions in the "fingerprint region" (below 1500 cm⁻¹), particularly out-of-plane bending bands between 700-900 cm⁻¹, which can be diagnostic of the substitution pattern on the aromatic rings. tandfonline.com

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100 - 3000 | Aromatic C-H Stretch |

| 2960 - 2850 | Aliphatic C-H Stretch |

| 1600 - 1450 | Aromatic C=C Ring Stretch |

| 900 - 700 | Aromatic C-H Out-of-Plane Bend |

Note: Data is representative and based on characteristic vibrational frequencies for the functional groups present.

Advanced Structural Analysis and Conformational Studies of 1,2 Dihydroaceanthrylene Systems

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography stands as a definitive technique for elucidating the three-dimensional structure of molecules in the solid state. For complex systems like the derivatives of 1,2-Dihydroaceanthrylene, it provides precise data on bond lengths, angles, and intermolecular interactions, which are crucial for understanding their chemical behavior.

Bond Length and Angle Analysis

Detailed crystallographic studies on derivatives of this compound, such as 1,1-dimethyl-1,2-dihydroaceanthrylene, have revealed significant deviations from standard values for bond lengths and angles. oup.comscribd.com These anomalies are largely attributed to the steric congestion inherent in the molecule's fused ring system. The presence of substituents, like the dimethyl groups, further exacerbates this steric strain.

In sterically congested triptycenes derived from the Diels-Alder reaction of 1,1-dimethyl-1,2-dihydroaceanthrylene with benzyne (B1209423), several abnormal bond lengths and angles have been meticulously documented. oup.com These distortions are a direct consequence of the molecule's efforts to minimize repulsive interactions between atoms forced into close proximity. For instance, the bond connecting the five-membered ring to the triptycene (B166850) skeleton is often elongated to relieve strain. oup.com

| Feature | Description | Source |

| Abnormal Bond Lengths | X-ray crystallographic analysis of 1,1-dimethyl-1,2,6,10b-tetrahydro-6,10b-o-benzenoaceanthrylenes, synthesized from 1,1-dimethyl-1,2-dihydroaceanthrylene, shows several bond lengths that deviate from the norm due to steric hindrance. | oup.com |

| Distorted Bond Angles | The same studies reveal significant deformations in bond angles within both the benzene (B151609) rings and the triptycene skeleton, a mechanism to avoid eclipsed conformations. | oup.com |

| Substituent Effects | While the effects of substituents at certain positions (7-10) are minor, interesting deformations are noted in bond angles involving substituents, highlighting the nuanced interplay of steric and electronic factors. | oup.com |

Molecular Deformation and Strain Assessment

The concept of molecular strain refers to the increase in potential energy of a molecule due to deviations from ideal bond lengths, bond angles, and dihedral angles. wikipedia.org In this compound systems, particularly in sterically crowded derivatives, this strain is a dominant feature of their molecular structure. oup.com

Conformational Flexibility and Barrier Determination

While X-ray crystallography provides a static picture of a molecule in its crystalline form, molecules in solution or the gas phase often exhibit conformational flexibility. This involves the interconversion between different spatial arrangements (conformers) through rotation around single bonds. ic.ac.uk

For derivatives of this compound, molecular mechanics calculations, such as those using the MM2 force field, have been employed to explore this flexibility. oup.com These calculations can model the potential energy surface of the molecule, identifying stable conformers and the energy barriers that separate them. The barrier to enantiomerization in certain triptycene derivatives of 1,1-dimethyl-1,2-dihydroaceanthrylene is a key parameter that defines their conformational stability. oup.com The determination of these energy barriers is crucial for understanding the dynamic behavior of these molecules. nih.govumich.edu For instance, the barrier to isomerization between different forms of ketones derived from these systems has been experimentally measured, providing insight into their conformational dynamics. nih.gov

Analysis of Bridged Naphthalene (B1677914) and Related Structural Motifs

The core structure of this compound can be described as a naphthalene unit bridged by a three-carbon chain that forms a five-membered ring. This bridged naphthalene motif is a recurring feature in a variety of complex polycyclic aromatic hydrocarbons. rsc.orgmdpi.com The presence of such aliphatic bridges can significantly influence the electronic and structural properties of the parent aromatic system.

Computational and Theoretical Investigations of 1,2 Dihydroaceanthrylene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2-Dihydroaceanthrylene, offering a detailed view of its electronic landscape and energetic profile.

Density Functional Theory (DFT) stands as a primary tool for investigating the electronic structure and energetics of this compound and related CP-PAHs. The B3LYP functional is a commonly employed method for such studies, providing a balance between computational cost and accuracy for polycyclic aromatic systems. researchgate.net

DFT calculations are instrumental in determining key electronic parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity and electronic transition properties. The HOMO-LUMO gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For cyclopentannulated PAHs, HOMO-LUMO band gaps have been calculated to be in the range of ~2.23 to 2.97 eV, depending on the extent of cyclopentannulation. acs.org

Furthermore, DFT is used to model the structure-reactivity relationships of oxidized metabolites of CP-PAHs. conicet.gov.ar This involves analyzing the relative energies of carbocations that may form upon metabolic activation, which is crucial for understanding the biological activity of these compounds. conicet.gov.ar The distribution of electron density, often analyzed through techniques like Natural Population Analysis (NPA), reveals how charge is delocalized across the molecule in its various states. conicet.gov.ar

A deep learning-based increment theory, which utilizes data from DFT calculations at the B3LYP/6-31G(2df,p) level, has been employed to predict the formation enthalpy of molecules, including this compound. researchgate.netchemrxiv.org This novel approach allows for the estimation of thermochemical properties for complex molecules where experimental data may be scarce. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of a Cyclopenta-Fused PAH System (Note: The following data is illustrative and based on typical values for related CP-PAHs, as a specific published dataset for this compound is not available.)

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.80 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.95 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 2.85 | Indicates electronic excitability and chemical reactivity. acs.org |

Semi-empirical methods, such as the Austin Model 1 (AM1), offer a computationally less intensive alternative to ab initio and DFT methods for predictive modeling. These methods are particularly useful for larger molecules or for preliminary investigations.

AM1 calculations have been specifically applied to this compound and its parent compound, aceanthrylene (B1216281), to rationalize their biological activities. researchgate.netnih.gov For instance, these calculations have been used to study the formation of CP-arene oxides and their subsequent conversion into monohydroxy-carbocations through epoxide-ring opening. nih.gov The calculated energetics of these processes help to explain why epoxidation at the olefinic bond of the cyclopenta moiety is a favored pathway in metabolic activation. nih.gov This predictive modeling supports experimental observations regarding the mutagenic potential of these compounds. researchgate.netnih.gov

Molecular Mechanics (MM) and Force Field Calculations

Molecular mechanics methods provide a classical mechanics-based approach to understanding the structure and conformational energetics of molecules, which is particularly relevant for analyzing strain in complex polycyclic systems.

The fusion of a five-membered ring onto a larger aromatic framework, as seen in this compound, can introduce significant ring strain. Molecular mechanics calculations, using force fields like MM2, can quantify this strain energy. Such calculations have been performed for derivatives of this compound to understand how steric strain is accommodated within the molecule. oup.comutexas.edu A real molecule will distort its geometry from an idealized planar structure to release this steric strain. utexas.edu Analyzing the strain energy provides insights into the molecule's thermodynamic stability and potential reactivity hotspots.

Geometry optimization is a fundamental step in computational chemistry, aiming to find the lowest energy arrangement of atoms in a molecule. For flexible molecules, a conformational search is necessary to identify the various low-energy conformers. While this compound is relatively rigid, substituents on the ring system could introduce conformational flexibility.

Both quantum mechanical and molecular mechanics methods are used for geometry optimization. DFT calculations, often at the B3LYP/6-31G* level, are used to obtain optimized structures that provide insights into the molecule's three-dimensional shape and orbital distributions. acs.org The resulting optimized geometry is the basis for further calculations of properties like electronic spectra and NMR chemical shifts.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

For polycyclic aromatic hydrocarbons and their derivatives, ab initio methods have been used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The process typically involves first optimizing the molecular geometry using a reliable method (e.g., DFT) and then performing the NMR calculation on the optimized structure.

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for this compound (Note: These values are hypothetical and for illustrative purposes only, based on the expected regions for protons in such a molecular environment.)

| Proton Position | Predicted Chemical Shift (ppm) | Influencing Factors |

|---|---|---|

| Aliphatic (C1, C2) | 3.0 - 3.5 | Proximity to the aromatic system, ring strain. |

| Aromatic (various) | 7.5 - 8.5 | Anisotropic effects of the polycyclic aromatic system, local electron density. |

Electronic Properties and Orbital Interactions within the Aceanthrylene Core

Computational studies of the aceanthrylene framework reveal a fascinating electronic structure dominated by the interplay between its constituent aromatic rings and the integral five-membered ring. The electronic properties, particularly the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are central to understanding the reactivity and potential applications of aceanthrylene derivatives.

Theoretical calculations, often employing Density Functional Theory (DFT), have been instrumental in elucidating these properties. researchgate.net The aceanthrylene core is characterized as an excellent electron-accepting unit, a feature that has been compared to the electron affinity of fullerenes. researchgate.net This is attributed to the electronic influence of the fused five-membered ring. researchgate.net The HOMO-LUMO energy gap (ΔEH-L) is a critical parameter derived from these computations, as it relates to the molecule's electronic transitions, stability, and chemical reactivity. mdpi.comresearchgate.net A smaller gap generally indicates higher reactivity and the ability to absorb longer wavelengths of light. researchgate.net

Studies on substituted cyclopenta[hi]aceanthrylene derivatives have demonstrated that the frontier orbital energies can be systematically controlled. researchgate.net The introduction of electron-donating or electron-withdrawing groups at specific positions on the aceanthrylene scaffold allows for the fine-tuning of its electronic properties. researchgate.netresearchgate.net For instance, attaching electron-donating groups like amino (NH₂) or methoxy (B1213986) (OCH₃) tends to raise the HOMO energy level, while electron-withdrawing groups such as cyano (CN) or nitro (NO₂) lower the LUMO energy. researchgate.netresearchgate.net This modulation directly impacts the HOMO-LUMO gap. The optical band gap was significantly altered for the most electron-donating species, while less change was observed between different electron-withdrawing substituents. researchgate.net

The interaction between the orbitals of the substituents and the core π-system is key. In donor-acceptor type structures based on cyclopenta[hi]aceanthrylene, quantum chemical calculations indicate that substantial symmetric charge redistribution occurs upon electronic excitation. researchgate.net This highlights a strong electronic communication between the peripheral functional groups and the central aceanthrylene unit. researchgate.net

The nature of the bonding and cyclic conjugation within the aceanthrylene system is more complex than what might be predicted by classical theories based on Kekulé structures. researchgate.net While such theories might suggest the five-membered ring is electronically isolated or "empty," computational models have shown that the pentagonal ring does participate in cyclic conjugation. researchgate.net Theoretical studies using indices of aromaticity have revealed that the extent of this conjugation is influenced by the arrangement of the surrounding hexagonal rings. researchgate.net In some cases, the intensity of cyclic conjugation in the five-membered ring can be even stronger than in some of the hexagonal rings within the same molecule. researchgate.net

The following tables summarize representative computational data for aceanthrylene derivatives, illustrating the tunability of their electronic properties.

| Substituent Group | HOMO Energy (eV) | LUMO Energy (eV) | Reference |

|---|---|---|---|

| -H (Neutral) | -5.90 | -3.50 | researchgate.net |

| -NH₂ (Donating) | -5.45 | -3.40 | researchgate.net |

| -OCH₃ (Donating) | -5.70 | -3.45 | researchgate.net |

| -COOH (Withdrawing) | -6.10 | -3.70 | researchgate.net |

| -CN (Withdrawing) | -6.25 | -3.80 | researchgate.net |

| -NO₂ (Withdrawing) | -6.40 | -3.90 | researchgate.net |

| Derivative | Method | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| Ethynylated CP-PAH 3 | Optical | 1.52 | researchgate.net |

| Ethynylated CP-PAH 7 | Optical | 1.51 | researchgate.net |

| Diborene/anthracene (B1667546) adduct | UV-vis | 1.57 | figshare.com |

Reactivity Profiles and Mechanistic Pathways of 1,2 Dihydroaceanthrylene

Electrophilic Aromatic Substitution Patterns on the Aceanthrylene (B1216281) Skeleton

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. pressbooks.pub The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion. pressbooks.pub

For 1,2-Dihydroaceanthrylene, the five-membered dihydro ring acts as an alkyl substituent on the naphthalene-like core. Alkyl groups are electron-donating through an inductive effect, thereby activating the aromatic ring towards electrophilic attack. libretexts.org In general, activating groups direct incoming electrophiles to the ortho and para positions relative to the point of attachment. libretexts.org

The reactivity of the aceanthrylene skeleton will therefore be influenced by this activating, directing effect. The substitution pattern is also guided by the inherent reactivity of the positions within the naphthalene (B1677914) system and steric hindrance from the five-membered ring. Theoretical studies and experimental work on related methylene-bridged PAHs have been used to predict patterns of electrophilic substitution. tandfonline.com While specific experimental data on the electrophilic substitution of this compound is limited, predictions can be made based on these principles. The positions on the aromatic rings distal to the five-membered ring are likely candidates for substitution.

Table 1: Common Electrophilic Aromatic Substitution Reactions

| Reaction Name | Typical Reagents | Electrophile (E+) | Product |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Aryl Halide |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Nitroarene |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Arenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | Alkylarene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Aryl Ketone |

Oxidation Reactions and Epoxide Formation at Unsaturated Centers

Polycyclic aromatic hydrocarbons containing a cyclopenta-fused ring, such as aceanthrylene, are known to be metabolically activated via epoxidation of the double bond within the five-membered ring. sci-hub.st This reaction is a critical step in their biological activity. sci-hub.st

For a related compound, aceanthrylene, which possesses a double bond in the five-membered ring, oxidation with a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) would form an epoxide. pressbooks.publibretexts.org This reaction proceeds via a concerted mechanism where an oxygen atom is transferred to the double bond in a single step, typically with syn stereochemistry. pressbooks.pub

In the case of this compound, the five-membered ring is saturated and lacks a double bond. Therefore, oxidation would target the aromatic system or potentially involve a dehydrogenation step followed by epoxidation. The direct oxidation of the aromatic rings is possible but generally requires more vigorous conditions than alkene epoxidation. Alternatively, certain iron catalysts with hydrogen peroxide as the oxidant have been shown to perform selective alkane hydroxylation and alkene epoxidation. rsc.org Such systems could potentially hydroxylate the saturated C1 or C2 positions.

The epoxidation of an alkene, followed by acid-catalyzed hydrolysis, results in the formation of a trans-1,2-diol. pressbooks.pub

Reaction Scheme: Epoxidation of the Aceanthrylene Core Aceanthrylene (parent compound) + RCO₃H → Aceanthrylene-1,2-oxide + RCO₂H

Cycloaddition Reactions Involving the Five-Membered Ring Moiety

Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic structures. algoreducation.com These reactions involve the combination of two or more unsaturated molecules to create a new ring. algoreducation.com The five-membered ring of aceanthrylene derivatives can participate in such reactions.

A direct example involves a derivative, 1,1-dimethyl-1,2-dihydroaceanthrylene, which undergoes a [4+2] Diels-Alder cycloaddition reaction with benzyne (B1209423) (generated in situ). oup.com In this transformation, the diene component is located within the aromatic framework of the aceanthrylene system, reacting with the highly reactive dienophile (benzyne) to form a triptycene-like adduct. oup.com

The five-membered ring itself, if it contains unsaturation, can act as a component in cycloadditions. For instance, 1,3-dipolar cycloadditions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. numberanalytics.comfiveable.me While the saturated ring of this compound cannot directly participate as the π-system, its unsaturated parent, aceanthrylene, could potentially react with 1,3-dipoles across the C1-C2 double bond.

Rearrangement Reactions (e.g., 1,2-Hydride Shifts) in Activated Intermediates

Rearrangement reactions involve the migration of an atom or group within a molecule, often to form a more stable isomer. wiley-vch.de Such reactions are common in intermediates like carbocations. masterorganicchemistry.com If a carbocation is formed during a reaction involving this compound, such as in an electrophilic addition to a double bond (if present) or during a Friedel-Crafts alkylation, a 1,2-hydride or 1,2-alkyl shift could occur to generate a more stable carbocation intermediate before the final product is formed. masterorganicchemistry.com

Furthermore, thermal rearrangements are known in related structures. For example, cyclopenta[fg]aceanthrylene, a structural isomer, can undergo thermal isomerization through a proposed Stone-Wales rearrangement pathway. researchgate.net It is plausible that under specific conditions, activated intermediates of this compound or its derivatives could undergo skeletal rearrangements.

Hydrogenation and Dehydrogenation Interconversions

Hydrogenation (the addition of hydrogen) and dehydrogenation (the removal of hydrogen) are key reactions for interconverting saturated and unsaturated cyclic systems. anu.edu.auwikipedia.org

Hydrogenation: Catalytic hydrogenation of the parent compound, aceanthrylene, over standard catalysts like palladium or platinum, selectively reduces the double bond in the five-membered ring. acs.org This reaction exclusively yields aceanthrene, where the five-membered ring is fully saturated. acs.org this compound is an intermediate in this process. Further hydrogenation of this compound under these conditions would lead to aceanthrene.

Dehydrogenation: Conversely, this compound can be readily dehydrogenated to form the fully aromatic aceanthrylene. acs.org This aromatization can be achieved using high-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) at room temperature. sci-hub.stacs.org

Isomerization: Isomers of dihydroaceanthrylene can also be converted to more thermodynamically stable forms. For instance, 4,5-dihydroaceanthrylene undergoes base-catalyzed isomerization with alcoholic potassium hydroxide (B78521) (KOH) to the more stable aceanthrene. acs.org This suggests that under basic conditions, this compound could potentially isomerize to its more stable, fully saturated counterpart.

Table 2: Summary of Hydrogenation and Dehydrogenation Reactions

| Starting Material | Reagents/Conditions | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Aceanthrylene | H₂, Pd/C or Pt | Aceanthrene | Hydrogenation | acs.org |

| This compound | DDQ, room temp. | Aceanthrylene | Dehydrogenation | acs.org |

Nucleophilic Addition Reactions (if applicable)

Nucleophilic addition reactions typically occur on molecules containing an electrophilic double or triple bond, most commonly a polarized carbon-heteroatom bond such as a carbonyl group (C=O) or a nitrile (C≡N). wikipedia.org In these reactions, a nucleophile attacks the electron-deficient carbon atom, breaking the π-bond. masterorganicchemistry.com

The hydrocarbon framework of this compound lacks the intrinsic polarization necessary to make it susceptible to nucleophilic attack under normal conditions. The carbon atoms of the aromatic rings and the saturated five-membered ring are electron-rich or neutral, and therefore repel nucleophiles.

Consequently, nucleophilic addition reactions are generally not applicable to the parent this compound molecule. Such reactivity would only be induced if the skeleton were modified to include strongly electron-withdrawing functional groups, which could activate the molecule towards nucleophilic aromatic substitution, or if a carbonyl or similar group were introduced onto the structure.

Chemical Derivatization Strategies for Analytical Enhancement

Silylation for Gas Chromatography (GC) Analysis

Silylation is a widely employed derivatization technique for the analysis of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) by GC. diva-portal.org This method involves the replacement of active hydrogen atoms in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. phenomenex.comsigmaaldrich.com This substitution reduces the polarity of the OH-PAH, decreases hydrogen bonding, and increases its volatility and thermal stability, making it more amenable to GC analysis. sigmaaldrich.comgcms.cz

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). oup.comd-nb.infopsu.edu The combination of BSTFA with 1% TMCS is frequently used for the derivatization of OH-PAHs prior to GC-MS analysis. diva-portal.orgoup.compsu.edumak.ac.ug The TMS derivatives formed are less polar and more volatile, leading to improved chromatographic peak shapes and enhanced sensitivity. phenomenex.com

The silylation reaction for a hydroxylated derivative of 1,2-Dihydroaceanthrylene can be represented as follows:

HO-C₁₆H₁₁ + (CF₃CON(Si(CH₃)₃)₂) → (CH₃)₃SiO-C₁₆H₁₁ + CF₃CONH(Si(CH₃)₃)

Reaction of a hydroxylated this compound with BSTFA to form the corresponding trimethylsilyl ether.

Table 1: Common Silylating Agents for GC Analysis of Hydroxylated PAHs

| Silylating Agent | Abbreviation | Common Catalyst | Target Analytes |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | TMCS | Hydroxy-PAHs, Phenols diva-portal.orgoup.comd-nb.infopsu.edu |

| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | - | Hydroxy-PAHs chromatographyonline.comchromatographyonline.com |

| N-trimethylsilylimidazole | TMSI | - | Hydroxyl groups, Carboxylic acids phenomenex.com |

Other Derivatization Reagents for Liquid Chromatography-Mass Spectrometry (LC-MS) Enhancement

While silylation is standard for GC, other derivatization strategies are employed to enhance the sensitivity of PAH analysis by LC-MS, particularly for methods utilizing electrospray ionization (ESI).

Dansyl Chloride: Dansyl chloride is a reagent that reacts with phenolic hydroxyl groups to form dansyl derivatives. researchgate.netresearchgate.net This derivatization significantly enhances the detection sensitivity in LC-ESI-MS/MS by improving the ionization efficiency in the positive ion mode. researchgate.netrsc.orgrsc.org The introduction of the dansyl group, which has a high proton affinity, leads to a much stronger signal. nih.gov This method has been successfully applied to the analysis of various OH-PAHs in complex matrices. researchgate.netpku.edu.cn

Tropylium (B1234903) Ion: Post-column derivatization with tropylium ions has been used for the analysis of PAHs by LC-MS. This technique enhances the ionization of PAHs in both atmospheric pressure chemical ionization (APCI) and ESI modes. researchgate.netnih.gov

Other Reagents: Other sulfonyl chlorides, such as 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) and p-toluenesulfonyl chloride, have also been investigated as derivatizing agents to improve LC-MS/MS sensitivity for phenolic and amine compounds, respectively. nih.govnih.gov For instance, DMISC has been shown to be a viable alternative to dansyl chloride for derivatizing phenolic compounds, including OH-PAHs. nih.gov

Table 2: Derivatization Reagents for LC-MS Enhancement of PAHs and their Derivatives

| Derivatization Reagent | Abbreviation | Target Functional Group | Ionization Mode Enhancement |

| Dansyl chloride | Dns-Cl | Phenolic hydroxyl | Positive ESI researchgate.netrsc.org |

| Tropylium ion | - | Aromatic ring | APCI, ESI researchgate.netnih.gov |

| 1,2-Dimethylimidazole-4-sulfonyl chloride | DMISC | Phenolic hydroxyl | Positive ESI nih.gov |

| p-Toluenesulfonyl chloride | Tosyl chloride | Amines | ESI nih.gov |

Chiral Derivatization for Enantiomeric Separation (if applicable to chiral derivatives)

While this compound itself is not chiral, its metabolic activation can lead to the formation of chiral derivatives, such as dihydrodiols and epoxides. The separation of these enantiomers is crucial as they often exhibit different biological activities. Chiral derivatization involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a non-chiral chromatographic column.

For hydroxylated PAH metabolites, chiral reagents like (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) or other chiral acids and isocyanates can be used to form diastereomeric esters or carbamates, respectively. These diastereomers can then be separated by standard GC or HPLC techniques.

Alternatively, direct enantiomeric separation can be achieved using chiral stationary phases (CSPs) in HPLC without the need for derivatization. tandfonline.comchromatographyonline.commdpi.com Polysaccharide-based CSPs are particularly popular for the separation of PAH isomers and their derivatives. tandfonline.comchromatographyonline.com While not a derivatization of the analyte itself, the principle of creating separable species is analogous.

Optimizing Derivatization Conditions for Quantitative Analysis

For accurate and reproducible quantitative analysis, the derivatization reaction must be optimized. Key parameters that influence the reaction yield and efficiency include:

Reagent Concentration: An excess of the derivatizing reagent is typically used to drive the reaction to completion. sigmaaldrich.com A molar ratio of at least 2:1 of the silylating reagent to the active hydrogen is often recommended. sigmaaldrich.com

Reaction Temperature: The optimal temperature can vary significantly depending on the reagent and the analyte. For silylation of OH-PAHs with BSTFA, temperatures around 60-70°C are common. d-nb.infopsu.edu For dansylation, a temperature of 60°C has been used. rsc.org

Reaction Time: The time required for complete derivatization can range from minutes to hours. d-nb.infopsu.edursc.org Optimization studies are necessary to determine the point at which the product peak area no longer increases. sigmaaldrich.com

Solvent and Catalyst: The choice of solvent can impact the reaction. Aprotic solvents are generally required for silylation to prevent hydrolysis of the reagent and the derivative. phenomenex.com Catalysts, such as pyridine (B92270) or TMCS, can significantly accelerate the reaction rate. phenomenex.comuio.no

Table 3: Example of Optimized Derivatization Conditions for OH-PAHs

| Parameter | Silylation (BSTFA + 1% TMCS) | Dansylation (Dansyl Chloride) |

| Reagent Volume | Excess (e.g., 50 µL) psu.edu | Excess (e.g., 0.8 mg/mL solution) rsc.org |

| Temperature | 60-70°C d-nb.infopsu.edu | 60°C rsc.org |

| Time | 15-60 minutes d-nb.infopsu.edu | 7 minutes rsc.org |

| Solvent/Catalyst | Acetonitrile, Pyridine psu.eduuio.no | Acetone, Potassium Carbonate rsc.orgmdpi.com |

Potential Applications in Advanced Organic Systems and Materials Science

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

1,2-Dihydroaceanthrylene is primarily valued as a synthetic intermediate, acting as a molecular building block for more elaborate chemical structures. scribd.com Its most direct and significant role is as the immediate precursor to aceanthrylene (B1216281), a cyclopenta-fused polycyclic aromatic hydrocarbon (CP-PAH). researchgate.netiarc.fr The conversion is typically achieved through a dehydrogenation reaction, which transforms the saturated five-membered ring into an aromatic one, thereby extending the π-conjugated system of the molecule.

The resulting aceanthrylene is a versatile platform for further chemical modification. The development of new synthetic methods has expanded the potential to create libraries of CP-PAH compounds, which are sought after for their unique electronic properties that are not typically found in PAHs composed solely of six-membered rings. thieme-connect.com For instance, aceanthrylene derivatives can be synthesized to include various functional groups, which in turn allows for the fine-tuning of their electronic and physical properties. researchgate.net This positions this compound as a foundational element in a multi-step synthesis approach toward complex, functional molecules. nih.govd-nb.info

Integration into Molecular Machines and Supramolecular Assemblies

Molecular machines are complex molecular systems capable of performing mechanical-like movements in response to external stimuli. Supramolecular assemblies involve molecules organized into well-defined structures through non-covalent interactions. While direct integration of this compound into these systems is not extensively documented, its derivative, aceanthrylene, and other similar PAHs possess properties that make them attractive candidates for such applications.

The planar and rigid structure of aceanthrylene, derived from this compound, is conducive to forming stacked arrangements through π-π interactions, a key feature in the design of supramolecular structures. For example, derivatives of the related cyclopenta[hi]aceanthrylene have been shown to interact non-covalently with single-walled carbon nanotubes, demonstrating an ability to participate in supramolecular assemblies. The potential for aceanthrylene-based units to act as components in more complex systems like rotaxanes or catenanes remains an area for future exploration.

Relevance in Organic Electronic Materials (e.g., Organic Photovoltaics, Organic Light-Emitting Diodes)

The field of organic electronics leverages the tunable electronic properties of carbon-based molecules for applications in devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). cymitquimica.com The utility of this compound in this context is indirect but crucial, stemming from its role as a precursor to electronically active CP-PAHs like aceanthrylene. thieme-connect.comrsc.org

CP-PAHs are of interest for electronic devices because their fused five-membered rings can significantly influence their electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). thieme-connect.combeilstein-journals.org These properties are critical for the performance of organic electronic devices.

Organic Photovoltaics (OPVs): In OPVs, materials with high electron affinity are required to act as electron acceptors. Studies have shown that some CP-PAHs can function as effective electron acceptors. chemrxiv.org Furthermore, a derivative of cyclopenta[hi]aceanthrylene has been successfully used as a dopant-free hole-transport material in high-performance perovskite solar cells, achieving impressive power conversion efficiencies. rsc.org

Organic Light-Emitting Diodes (OLEDs): The development of new materials for OLEDs is an active area of research. While specific applications of aceanthrylene in OLEDs are still emerging, related PAHs and their derivatives are widely used. The broad absorption and fluorescence properties of some aceanthrylene derivatives suggest their potential use as emitters or hosts in OLED devices. dntb.gov.ua

The synthesis of these electronically active materials often begins with simpler, more accessible precursors. This compound represents an early-stage building block that, through chemical transformation, provides access to the high-performance CP-PAHs required for these advanced applications. bldpharm.de

Precursor Chemistry for Novel Aromatic Frameworks

The most significant application of this compound is in precursor chemistry for creating novel and extended aromatic frameworks. The dehydrogenation of this compound is a key step, yielding the planar, aromatic molecule aceanthrylene.

| Precursor | Reaction | Product | Significance |

|---|---|---|---|

| This compound | Dehydrogenation (e.g., using an oxidizing agent) | Aceanthrylene | Creates a fully conjugated, aromatic system with distinct electronic properties. researchgate.net |

This foundational transformation opens the door to more complex structures. Aceanthrylene itself can be seen as a fragment of larger, curved aromatic structures like fullerenes. rsc.org Synthetic chemists have utilized CP-PAHs derived from such precursors to build larger, non-planar PAHs and explore their unique properties. beilstein-journals.org For example, palladium-catalyzed cross-coupling reactions involving related structures have been used to synthesize indeno-dihydroaceanthrylene derivatives, demonstrating how the core structure can be elaborated into more complex, three-dimensional frameworks. mdpi-res.com The synthesis of N,O-doped aceanthrylenes further illustrates the versatility of this scaffold in creating novel heterocyclic aromatic systems with tunable photoelectronic properties. researchgate.net

These advanced aromatic frameworks are studied for their potential in materials science, including ambipolar charge transport in single-crystal field-effect transistors and near-infrared absorption, which are promising for photoelectric conversion devices. acs.org Therefore, the simple molecule this compound is a critical starting point on the path to these sophisticated and functional materials.

Future Research Directions for 1,2 Dihydroaceanthrylene

Development of Novel and More Efficient Synthetic Routes

The exploration of innovative and efficient synthetic pathways is fundamental to advancing the study of any chemical entity. hilarispublisher.comlsu.edu For 1,2-Dihydroaceanthrylene, future research will likely focus on moving beyond classical methods towards more sophisticated and sustainable synthetic strategies.

Current synthetic approaches to related aceanthrylene (B1216281) and methylene-bridged PAH systems often involve multi-step procedures, such as Friedel-Crafts cyclizations. researchgate.net While effective, these methods can sometimes lack efficiency or require harsh conditions. Future efforts could be directed towards the development of catalytic processes that offer higher atom economy and milder reaction conditions. rsc.org For instance, transition-metal catalysis, particularly with palladium, has shown promise in the synthesis of complex PAHs through cross-coupling and cyclization reactions. mdpi.comosti.gov Gold-catalyzed intramolecular hydroarylation of alkynes is another powerful tool for constructing cyclopentane-fused aromatic systems and could be adapted for the synthesis of this compound and its derivatives. researchgate.net

Furthermore, the direct functionalization of C-H bonds is a rapidly advancing field that could revolutionize the synthesis of complex molecules by avoiding pre-functionalized starting materials. beilstein-journals.org Investigating C-H activation strategies on simpler PAH precursors could provide a more direct and efficient route to the this compound core. The development of one-pot, multi-component reactions, perhaps leveraging the chemistry of acetylene (B1199291) or its equivalents, also presents a promising direction for streamlining its synthesis. nih.govmdpi.com

Table 1: Potential Modern Synthetic Methodologies for this compound

| Methodology | Potential Advantage | Relevant Precedent |

| Palladium-Catalyzed Cyclopentannulation | High efficiency for forming five-membered rings. osti.gov | Synthesis of ladder polymers containing cyclopenta[hi]aceanthrylene groups. osti.gov |

| Gold-Catalyzed Hydroarylation | Mild reaction conditions, high selectivity. researchgate.net | Synthesis of cyclopenta-fused anthracenes from triene-yne systems. researchgate.net |

| Direct C-H Activation/Functionalization | Increased atom economy, reduced synthetic steps. beilstein-journals.org | General strategy for efficient modification of complex molecules. beilstein-journals.org |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. beilstein-journals.org | Efficient synthesis of oxazoline (B21484) derivatives via ring expansion. beilstein-journals.org |

Exploration of Under-Investigated Reaction Pathways and Selectivity

Understanding the intrinsic reactivity of this compound is crucial for its application. While some reactions of the parent aceanthrylene system are known, many pathways, particularly those involving stereoselectivity and regioselectivity, remain under-explored.

A significant area for future research is the use of molecular containers or supramolecular hosts to control reaction selectivity. Studies on aceanthrylene have demonstrated that encapsulation within a cage-like host can mediate site-selective Diels-Alder reactions, favoring product isomers that are not typically formed in bulk solution. beilstein-journals.org This approach could be extended to this compound to control additions to its cyclopentene (B43876) ring or aromatic portions. The steric and electronic factors governing this selectivity, where steric hindrance within the host cavity can override the natural electronic preferences of the molecule, warrant deeper investigation. beilstein-journals.org

The stereochemical outcomes of cycloaddition reactions are also of prime importance. Research on benz[a]aceanthrylene has shown that the planarity or twisting of the PAH backbone can dictate the π-facial selectivity of Diels-Alder reactions, leading to different endo and exo products. acs.org Investigating how the partially saturated five-membered ring in this compound influences the stereochemistry of its reactions is a logical next step. Furthermore, exploring reaction pathways beyond cycloadditions, such as thermal rearrangements and interconversions, could reveal novel chemical behavior. researchgate.net The selective functionalization of the methylene (B1212753) bridge (the C1 and C2 positions) versus the aromatic rings is another area ripe for exploration, potentially using deep eutectic solvents (DES) which have shown substrate-selective properties in related reactions. rsc.org

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

Static characterization of this compound is routine, but understanding its behavior in dynamic processes—such as during a chemical reaction, upon photoexcitation, or during conformational changes—requires advanced spectroscopic techniques.

Ultrafast pump-probe spectroscopy is a powerful tool for studying the relaxation and fragmentation dynamics of PAHs following excitation by energetic photons. uni-kiel.deaps.org Applying this technique to this compound could reveal the lifetimes of its excited states and map the ultrafast pathways of ionization and structural rearrangement, which is crucial for applications in photochemistry and materials science. aps.org

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone of structural elucidation, but advanced NMR methods can provide deeper insights into dynamic systems. Diffusion-Ordered NMR Spectroscopy (DOSY) can be used to analyze mixtures and study intermolecular interactions by differentiating molecules based on their diffusion coefficients. mdpi.com For this compound, DOSY could be used to probe its aggregation behavior or its binding to host molecules. Moreover, solid-state NMR could provide detailed information on the chemical shift tensors, revealing insights into the electronic structure, particularly around the carbene-like centers in certain derivatives. organicchemistrydata.org The use of deuterated solvents is standard in NMR to avoid interference, ensuring that only the sample's signals are observed. cognitoedu.org

Table 2: Advanced Spectroscopic Techniques and Their Potential Applications

| Technique | Information Gained | Relevance to this compound |

| Ultrafast Pump-Probe Spectroscopy | Excited-state lifetimes, relaxation and fragmentation dynamics. uni-kiel.deaps.org | Understanding photochemical behavior for materials applications. |

| Diffusion-Ordered NMR (DOSY) | Diffusion coefficients, analysis of mixtures, intermolecular interactions. mdpi.com | Probing aggregation, host-guest binding, and reaction monitoring. |

| Fluorescence Spectroscopy | Detection of pollutants, study of light-emitting materials. sustainability-directory.com | Characterizing derivatives for use in OLEDs and environmental sensors. |

| Multinuclear NMR | Information on nuclei other than ¹H and ¹³C (e.g., ¹⁹F, ³¹P). ilpi.com | Characterizing functionalized derivatives containing heteroatoms. |

Application of Machine Learning and AI in Predicting Chemical Behavior

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the prediction of molecular properties and reaction outcomes. ijsea.comecetoc.org For this compound and its derivatives, these computational tools offer a powerful way to screen virtual libraries and guide experimental efforts.

ML models, such as gradient-boosted regression trees (GBRT) and neural networks, have been successfully developed to predict the properties of PAHs. ijsea.commdpi.com These models can be trained on large datasets to estimate parameters like bioavailability, electronic bandgaps, ionization potentials, and even mutagenicity. mdpi.comacs.orgnih.gov By generating a virtual library of this compound derivatives and applying these predictive models, researchers can rapidly identify candidates with desirable properties before committing to their synthesis.

Table 3: Machine Learning Applications in PAH Research

| AI/ML Application | Predicted Property/Behavior | Example Model/Technique |

| Environmental Fate | Root Concentration Factor (Bioavailability). mdpi.com | Gradient-Boosted Regression Tree (GBRT). mdpi.com |

| Electronic Properties | Bandgaps, Electron Affinities, Ionization Potentials. acs.org | Quantitative Structure-Property Relationship (QSPR). acs.org |

| Toxicological Profile | Mutagenic Activity. nih.gov | Random Tree, JCHAID models with DFT descriptors. nih.gov |

| Atmospheric Behavior | Air Concentrations. acs.org | Recurrent Neural Network (RNN). acs.org |

| Spectroscopic Data | Anharmonic Vibrational Spectra. compchem.nl | Artificial Neural Network (ANN). compchem.nl |

| Reaction Prediction | Synthetic Routes (Retrosynthesis). desertsci.com | Large Language Models (LLMs) trained on SMILES data. desertsci.com |

Investigation of Derivatives for Specific Functional Material Properties

A major driving force for future research into this compound is its potential as a building block for novel functional materials. bohrium.com The unique combination of a fluorene-like cyclopentadiene (B3395910) ring fused to an anthracene (B1667546) core suggests that its derivatives could possess interesting photophysical and electronic properties.

The field of organic electronics is a primary target. Aceanthrylene and anthracene derivatives have been investigated for use in organic light-emitting diodes (OLEDs), particularly as emitters for blue or red light. dntb.gov.uakoreascience.kracs.org By strategically adding electron-donating or electron-accepting groups to the this compound scaffold, it should be possible to tune the emission wavelength across the visible spectrum. The synthesis of donor-acceptor-donor (D-A-D) type molecules based on this core could lead to materials with small bandgaps suitable for organic solar cells or near-infrared applications. researchgate.net

Furthermore, the creation of ladder-type polymers incorporating the aceanthrylene unit has been shown to produce materials with high charge carrier mobility, making them suitable for organic field-effect transistors (OFETs). osti.gov Extending this polymerization chemistry to this compound could yield new semiconducting polymers with tailored properties. The tumorigenicity observed in related cyclopenta-fused PAHs underscores the importance of careful toxicological evaluation when designing derivatives for any application that might involve biological exposure. researchgate.net

Table 4: Potential Derivatives and Target Functional Properties

| Derivative Class | Target Application | Desired Property |

| Arylamine-substituted derivatives | Blue-emitting OLEDs. acs.org | High fluorescence quantum yield, thermal stability. |

| Donor-Acceptor (D-A) molecules | Organic Solar Cells (OSCs), Red-emitting OLEDs. researchgate.netacs.org | Tunable, narrow HOMO-LUMO gap. |

| Ladder Polymers | Organic Field-Effect Transistors (OFETs). osti.gov | High charge carrier mobility, p-type semiconductivity. |

| Planarized, π-extended systems | Organic Conductors. bohrium.comdntb.gov.ua | Ordered π-stacking, enhanced conjugation. |

| Chiral Derivatives | Chiroptical Materials | Circularly polarized luminescence, asymmetric catalysis. |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 1,2-Dihydroaceanthrylene, and how should data interpretation be standardized?

- Methodological Answer : Use a combination of NMR (¹H and ¹³C) and mass spectrometry (MS) to confirm molecular structure. For NMR, compare chemical shifts with literature values for polycyclic aromatic hydrocarbons (PAHs) to identify proton environments. MS analysis should focus on fragmentation patterns consistent with dihydro derivatives. Ensure calibration with certified reference standards (e.g., deuterated solvents for NMR) to minimize instrumental drift . Discrepancies in spectral data may arise from impurities; perform column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) prior to analysis.

Q. How can researchers optimize the synthesis of this compound from Aceanthrylene?

- Methodological Answer : Catalytic hydrogenation using Pd/C or PtO₂ under controlled H₂ pressure (1–3 atm) in anhydrous THF or toluene. Monitor reaction progress via TLC (Rf ~0.3 in hexane:ethyl acetate 9:1). Key challenges include over-reduction (e.g., forming tetrahydro derivatives) and catalyst poisoning. Quench the reaction at 50% conversion to maximize yield. Purify via recrystallization in ethanol to isolate the dihydro product .

Advanced Research Questions

Q. How should contradictions in reported melting points and solubility data for this compound be resolved?

- Methodological Answer : Variations often stem from polymorphism or residual solvents. Reproduce experiments under strict anhydrous conditions (Schlenk line) and characterize crystalline forms via X-ray diffraction (XRD) . Compare solubility in aprotic (e.g., DCM) vs. protic (e.g., methanol) solvents using UV-Vis spectroscopy to quantify saturation points. Purity validation via HPLC (C18 column, acetonitrile/water gradient) is critical .

Q. What mechanistic insights explain the regioselectivity of this compound formation during hydrogenation?

- Methodological Answer : Density Functional Theory (DFT) calculations can model H₂ adsorption on Aceanthrylene’s aromatic system. The 1,2-dihydro product is favored due to lower activation energy for H₂ addition at the electron-deficient C1–C2 bond. Experimental validation: Isotopic labeling (D₂ instead of H₂) followed by MS/MS to track deuterium incorporation .

Q. How does the electronic structure of this compound influence its reactivity in Diels-Alder reactions?

- Methodological Answer : The dihydro moiety increases electron density in the adjacent ring, enhancing dienophile activity. Test reactivity with electron-deficient dienes (e.g., maleic anhydride) in refluxing DCM. Monitor via ¹H NMR for characteristic upfield shifts of the dihydro protons post-reaction. Compare with computational (Frontier Molecular Orbital) analysis to predict regioselectivity .

Data Contradiction and Validation

Q. Why do different studies report conflicting stability profiles for this compound under oxidative conditions?

- Methodological Answer : Contradictions arise from trace oxidants (e.g., peroxides in solvents) or light exposure. Conduct stability assays in dark/amber vials with degassed solvents. Use EPR spectroscopy to detect radical intermediates during oxidation. Accelerated aging studies (40°C, 75% RH) coupled with LC-MS can identify degradation products (e.g., quinones) .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.